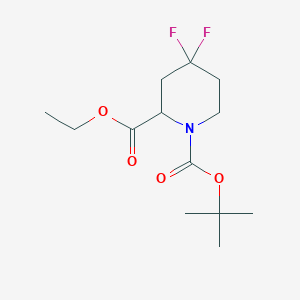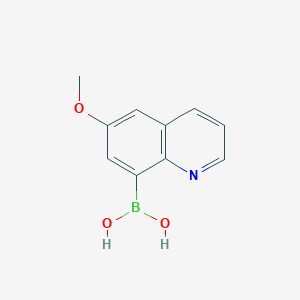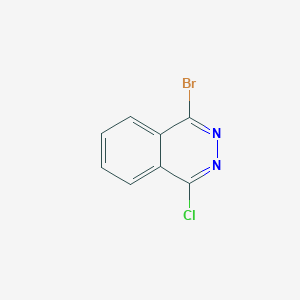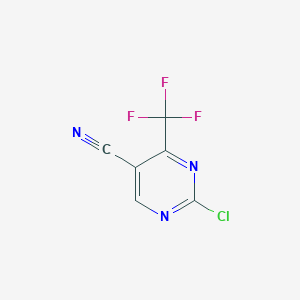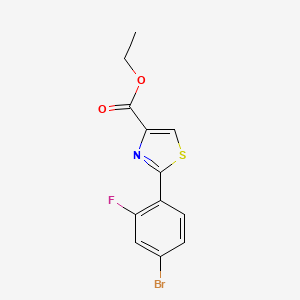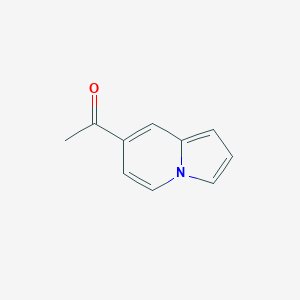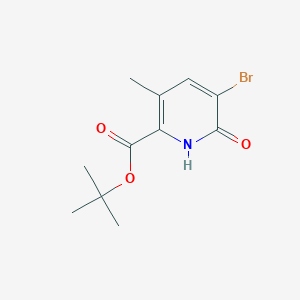
tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate: is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is a derivative of picolinic acid and features a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to the pyridine ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate typically involves the following steps:
Bromination: The starting material, 3-methylpicolinic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce the hydroxyl group at the 6-position.
Esterification: Finally, the hydroxylated intermediate is esterified with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyl and bromine groups may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-bromo-3-methylpicolinate
- tert-Butyl 6-hydroxy-3-methylpicolinate
- tert-Butyl 5-bromo-6-methoxy-3-methylpicolinate
Comparison:
- tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to similar compounds .
- The combination of these functional groups allows for a broader range of chemical transformations and potential applications .
Eigenschaften
Molekularformel |
C11H14BrNO3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-6-5-7(12)9(14)13-8(6)10(15)16-11(2,3)4/h5H,1-4H3,(H,13,14) |
InChI-Schlüssel |
KGSXJBLSRJIOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)

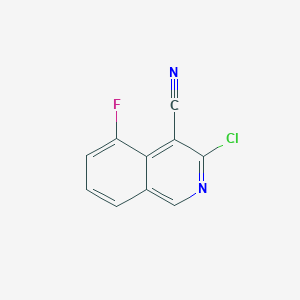
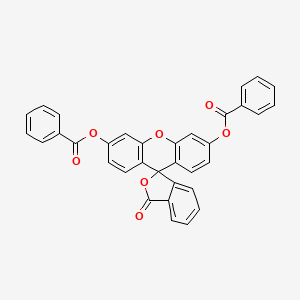
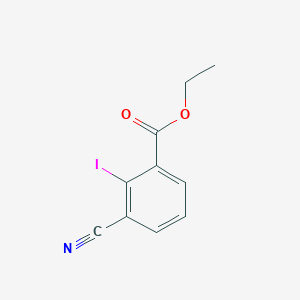
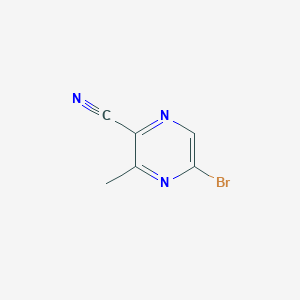
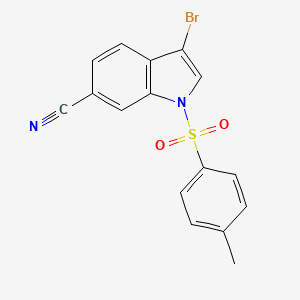
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
